molecular formula C17H14N4O4 B14149358 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one CAS No. 89236-82-8

2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one

Cat. No.: B14149358
CAS No.: 89236-82-8
M. Wt: 338.32 g/mol
InChI Key: WBMYCQLXKJBBOG-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is a complex organic compound that features a xanthene core substituted with hydroxypropoxy and tetrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one typically involves multi-step organic reactions. One common approach is to start with a xanthene derivative, which undergoes a series of substitution reactions to introduce the hydroxypropoxy and tetrazolyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The tetrazolyl group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones, while reduction of the tetrazolyl group can produce amines.

Scientific Research Applications

2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or reactivity.

Mechanism of Action

The mechanism by which 2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxypropoxy and tetrazolyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(2H-tetrazol-5-yl)chromen-4-one: A structurally similar compound with a chromen core instead of xanthene.

    2-(2-Hydroxyethoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one: Similar structure with a hydroxyethoxy group instead of hydroxypropoxy.

Uniqueness

2-(2-Hydroxypropoxy)-6-(2H-tetrazol-5-yl)-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

89236-82-8

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

2-(2-hydroxypropoxy)-6-(2H-tetrazol-5-yl)xanthen-9-one

InChI

InChI=1S/C17H14N4O4/c1-9(22)8-24-11-3-5-14-13(7-11)16(23)12-4-2-10(6-15(12)25-14)17-18-20-21-19-17/h2-7,9,22H,8H2,1H3,(H,18,19,20,21)

InChI Key

WBMYCQLXKJBBOG-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C4=NNN=N4)O

Origin of Product

United States

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